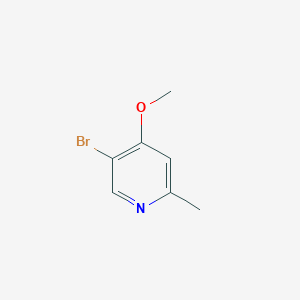
Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate
説明
Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate is a derivative of 1,8-naphthyridine . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability. Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Chemical Reactions Analysis
The chemical reactions involving 1,8-naphthyridines are diverse. They include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .科学的研究の応用
Antibacterial Activity
Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate and its analogues have been studied for their antibacterial properties. For instance, certain naphthyridine derivatives have demonstrated significant antibacterial activity, surpassing that of known antibacterial agents such as enoxacin (Egawa et al., 1984), (Matsumoto et al., 1984). This research demonstrates the potential of these compounds in developing new antibacterial agents.
Synthesis and Chemical Analysis
This compound has been a subject of various synthetic studies. For instance, Leyva-Ramos et al. (2017) reported an efficient microwave-assisted synthesis method for this compound, highlighting its importance as an intermediate for preparing biologically active naphthyridone derivatives (Leyva-Ramos et al., 2017).
Potential in Treating Infections
Some studies have explored the use of naphthyridine derivatives in treating various infections. For example, Santilli et al. (1975) synthesized naphthyridine-3-carboxylic acid esters and evaluated their efficacy against Escherichia coli and other gram-negative bacterial infections (Santilli et al., 1975).
Potential Antimalarial Activity
Research into the antimalarial potential of naphthyridine derivatives has also been conducted. Barlin and Tan (1984) synthesized N4-substituted naphthyridin-4-amines and evaluated their activity against Plasmodium vinckei vinckei, although they did not exhibit significant antimalarial activity compared to established drugs like chloroquine (Barlin & Tan, 1984).
Synthesis of Schiff Bases
The synthesis of Schiff bases containing 1,8-naphthyridine moiety has been explored due to their biological potential. Vinod et al. (2008) undertook the synthesis of certain Schiff bases and evaluated their antibacterial and antifungal activities, showing some compounds exhibited significant antibacterial activity (Vinod et al., 2008).
将来の方向性
The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving the synthesis methods and exploring the potential applications of 1,8-naphthyridine derivatives.
作用機序
Target of Action
Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate is a compound that belongs to the class of 1,8-naphthyridines . This class of compounds has been found to exhibit diverse biological activities . .
Mode of Action
It is known that 1,8-naphthyridines, in general, have diverse biological activities . They interact with their targets, leading to changes that result in their biological effects.
Biochemical Pathways
1,8-naphthyridines, in general, are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities of 1,8-naphthyridines , it can be inferred that the compound may have multiple effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. For instance, this compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis. This interaction can lead to the modulation of metabolic pathways and cellular processes. Additionally, this compound has been shown to interact with proteins involved in signal transduction, influencing cellular responses to external stimuli .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression patterns. This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to inhibition or activation of their functions. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. Additionally, it can interact with transcription factors, modulating their ability to regulate gene expression. These interactions result in changes in cellular processes and functions, highlighting the importance of this compound in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged experimentation. It may degrade over time, leading to a decrease in its efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular processes, making it a valuable tool for investigating chronic biochemical changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Studies have shown that this compound has a threshold effect, where its efficacy plateaus beyond a certain concentration. Additionally, high doses of this compound can cause cellular toxicity, leading to adverse outcomes in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can inhibit or activate specific enzymes, thereby altering the flux of metabolites through different pathways. For example, this compound can inhibit enzymes involved in glycolysis, leading to changes in glucose metabolism. Additionally, it can interact with cofactors, influencing their availability and activity in metabolic reactions. These interactions highlight the role of this compound in regulating metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. This compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. This compound can be directed to particular cellular compartments through targeting signals or post-translational modifications. For instance, this compound may contain nuclear localization signals that direct it to the nucleus, where it can interact with transcription factors and modulate gene expression. Additionally, it can be targeted to mitochondria, influencing mitochondrial function and cellular metabolism. The subcellular localization of this compound is crucial for its role in regulating cellular processes .
特性
IUPAC Name |
ethyl 6-chloro-2-oxo-1H-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-17-11(16)8-4-6-3-7(12)5-13-9(6)14-10(8)15/h3-5H,2H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKHFLOAHTUJBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201139171 | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201139171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330583-64-6 | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330583-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201139171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


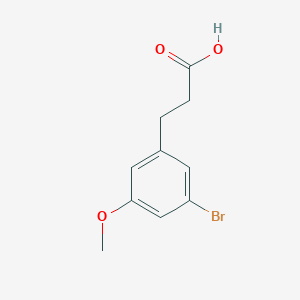
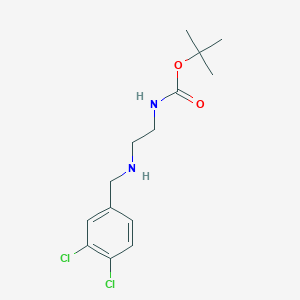
![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]](/img/structure/B1397145.png)
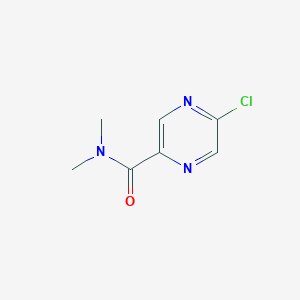

![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1397151.png)
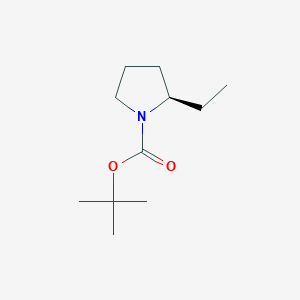

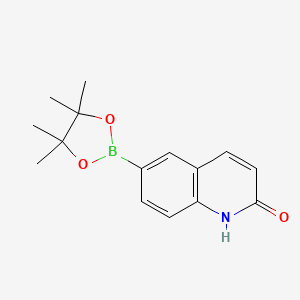
![3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine](/img/structure/B1397158.png)
![Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1397159.png)

